7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile
Overview
Description
“7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile” is a chemical compound with the molecular formula C9H6BrN3. It has a molecular weight of 236.07 .
Molecular Structure Analysis
The InChI code for “7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile” is 1S/C9H6BrN3/c1-13-5-12-8-3-6(4-11)2-7(10)9(8)13/h2-3,5H,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Application in Cancer Research
- Scientific Field: Bioorganic Chemistry
- Summary of Application: This compound has been used in the synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids, which have shown potential as anti-cancer agents .
- Methods of Application: The desired hybrids were synthesized through a copper(I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .
- Results or Outcomes: All the hybrids were tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3. Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide .
Application in Digestive Health
- Scientific Field: Medicinal Chemistry
- Summary of Application: Benzothiazepine derivatives, which can be synthesized using this compound, have been found to inhibit bile acid transport, thereby promoting the intestinal tract to secrete more water and facilitate defecation .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The results suggest that these derivatives could potentially improve natural defecation in patients .
Application in Antibacterial Research
- Scientific Field: Medicinal Chemistry
- Summary of Application: Imidazole derivatives, which can be synthesized using this compound, have shown a broad range of biological activities, including antibacterial properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The results suggest that these derivatives could potentially be used in the development of new antibacterial drugs .
Application in Anticonvulsant Research
- Scientific Field: Medicinal Chemistry
- Summary of Application: 1,4-benzoxazine compounds, which can be synthesized using this compound, have shown potential as anticonvulsants .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The results suggest that these compounds could potentially be used in the treatment of convulsive disorders .
Application in Antithrombotic Research
- Scientific Field: Medicinal Chemistry
- Summary of Application: 1,4-benzoxazine compounds, which can be synthesized using this compound, have shown potential as antithrombotic agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The results suggest that these compounds could potentially be used in the treatment of thrombotic disorders .
Application in Dopamine Agonist Research
- Scientific Field: Medicinal Chemistry
- Summary of Application: 1,4-benzoxazine compounds, which can be synthesized using this compound, have shown potential as dopamine agonists .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The results suggest that these compounds could potentially be used in the treatment of disorders related to dopamine deficiency .
Future Directions
properties
IUPAC Name |
7-bromo-1-methylbenzimidazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-13-5-12-8-3-6(4-11)2-7(10)9(8)13/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBXYCFAHFQBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=C2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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